molecular formula C19H14N4O2S B2603981 6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 174535-73-0

6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2603981
CAS No.: 174535-73-0
M. Wt: 362.41
InChI Key: OYMNZCZFOPZMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, characterized by a fused heterocyclic core with a sulfur-containing substituent at the 6-position. The 2-oxo-2-phenylethylsulfanyl group imparts unique electronic and steric properties, influencing its biological activity and physicochemical behavior. Its synthesis involves reacting 1,5-dihydro-6-[[2-(substituted phenyl)-2-oxoethyl]thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives with sulfuric acid under ambient conditions, followed by neutralization and recrystallization (typically in dioxane or ethanol/dioxane) .

Properties

IUPAC Name

6-phenacylsulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-16(13-7-3-1-4-8-13)12-26-19-21-17-15(18(25)22-19)11-20-23(17)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMNZCZFOPZMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 174535-73-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and antitumor properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

The molecular formula of the compound is C19H14N4O2SC_{19}H_{14}N_{4}O_{2}S, with a molar mass of 362.41 g/mol. The structural features include a pyrazolo-pyrimidine core linked to a phenylethyl sulfanyl group, which is critical for its biological interactions.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against various strains of HIV. A study noted that compounds with similar structural motifs showed low micromolar to subnanomolar inhibitory activities against wild-type HIV-1 and clinically relevant mutants such as K103N and Y181C .

Table 1: Inhibitory Activity Against HIV

CompoundInhibition Concentration (IC50)Mutant Strain
6-[(2-oxo-2-phenylethyl)sulfanyl] derivativeLow nanomolarwt HIV-1
Another DABO derivativeLow micromolarK103N
Yet another derivativeSubnanomolarY181C

Antitumor Activity

In addition to its antiviral properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways are still under investigation, but initial results suggest that it may interact with key regulatory proteins involved in cell growth.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the sulfanyl group and the phenyl moiety significantly enhance the biological activity of the compound. Variations in the alkyl substituents at specific positions on the pyrimidine ring also influence potency and selectivity against different biological targets .

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Sulfanyl groupIncreases antiviral potency
Phenyl substitutionEnhances binding affinity
Alkyl chain variationsAlters selectivity for targets

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving similar compounds demonstrated significant reductions in viral load among HIV patients treated with these derivatives.
  • Case Study 2 : In vitro studies showed that treatment with this compound led to a marked decrease in proliferation rates of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Case Study 3 : Research on its mechanism of action revealed that it may induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Structural and Functional Insights

  • Sulfur-Containing Analogues: The 6-sulfanyl group in the target compound and its bromophenyl analogue (323.17 g/mol, ) enhances electrophilicity, facilitating interactions with cysteine residues in kinase domains.
  • Aromatic Substitutions: Fluorophenyl (e.g., 4-fluoro-2-hydroxyphenyl in ) and bromophenyl substituents increase lipophilicity, improving blood-brain barrier penetration. In contrast, the aminomethyl derivative (255.27 g/mol, ) exhibits higher aqueous solubility, favoring pharmacokinetic optimization.
  • Biological Activities: The phenoxypropionate ester derivative (421.42 g/mol, ) demonstrates potent herbicidal activity, attributed to its ability to disrupt plant cell membrane integrity. Pyrazolo-pyrimidinones with tert-butyl groups (329.34 g/mol, ) show promise in Alzheimer’s disease models by modulating synaptic plasticity, similar to PDE9 inhibitors like PF-04447943 .

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core followed by functionalization. Key steps include:

  • One-pot condensation : Analogous to dihydropyrimidine synthesis, using reagents like thiourea and aldehydes under acidic conditions (e.g., p-toluenesulfonic acid) .
  • Sulfanyl group introduction : Reaction of thiol-containing intermediates with α-keto esters (e.g., 2-oxo-2-phenylethyl derivatives) under basic conditions .
  • Solvent systems : Dimethylformamide (DMF) or toluene under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming substituent positions and hydrogen bonding patterns (e.g., pyrimidinone carbonyl at ~160 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups like C=O (1650–1700 cm⁻¹) and S–H (2550–2600 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

  • Design of Experiments (DOE) : Systematically vary temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 5–10 mol% p-TsOH) .
  • In-line monitoring : Use HPLC or TLC to track intermediate formation and minimize side reactions .
  • Purification optimization : Gradient elution in chromatography or selective recrystallization .

Advanced: How to resolve contradictions in reported biological activities?

  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to confirm target specificity .
  • Structural analogs : Compare activities of derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) .
  • Control experiments : Validate assay conditions (pH, serum concentration) to rule out false positives .

Advanced: How to integrate computational methods in studying this compound’s interactions?

  • Molecular docking : Predict binding modes with targets like kinases or GPCRs using AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Relate substituent electronic properties (Hammett σ) to bioactivity .

Basic: What are the key structural features influencing reactivity?

  • Pyrazolo[3,4-d]pyrimidinone core : Planar structure facilitates π-π stacking with biological targets .
  • Sulfanyl linker : Enhances nucleophilic substitution reactivity and metal coordination .
  • 2-Oxo-2-phenylethyl group : Stabilizes keto-enol tautomerism, affecting solubility and redox behavior .

Advanced: What strategies are used in SAR studies?

  • Systematic substitution : Modify substituents at positions 1 (phenyl), 6 (sulfanyl), and 4-oxo to assess bioactivity .
Substituent Biological Activity Reference
4-FluorophenylEnhanced kinase inhibition
3,5-DimethylphenylImproved anti-inflammatory activity
2-MethoxyphenylReduced cytotoxicity

Basic: How to assess stability under different conditions?

  • Stress testing : Expose to UV light (photostability), pH 1–13 (hydrolytic stability), and 40–80°C (thermal stability) .
  • Analytical monitoring : Use HPLC-PDA to detect degradation products .
  • Solid-state stability : Store under nitrogen and analyze via XRPD to monitor crystallinity .

Advanced: What mechanistic insights exist for its biological activity?

  • Enzyme inhibition : Competes with ATP in kinase binding pockets via hydrogen bonding with pyrimidinone carbonyl .
  • Receptor modulation : Interacts with allosteric sites of serotonin receptors, validated via radioligand displacement assays .

Advanced: How to address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain biocompatibility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
  • Salt formation : Synthesize hydrochloride salts to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.